![molecular formula C12H15ClN2 B2777798 2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride CAS No. 1079-26-1](/img/structure/B2777798.png)
2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for 2,3,4,9-tetrahydro-1H-carbazol-6-amine is 1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4,13H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The melting point of 2,3,4,9-tetrahydro-1H-carbazol-6-amine is 150-152°C . It is a powder at room temperature .Scientific Research Applications
Asymmetric Synthesis and Potential Therapeutic Applications
An efficient asymmetric synthesis of a compound related to 2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride demonstrates its potential application in treating human papillomavirus infections. The synthesis employs asymmetric reductive amination, yielding a high degree of stereochemical control, which is crucial for the biological activity of pharmaceutical compounds (Boggs et al., 2007).
Innovative Chemical Transformations
Research has developed a rearomative diastereoselective etherification/amination reaction for 2,3,9,9a-tetrahydro-1H-carbazoles. This novel chemical transformation enables the introduction of alcohols or secondary amines into the carbazole core, enhancing the structural diversity and potential functionality of carbazole derivatives for various applications (Abualnaja et al., 2021).
Antitumor Activity
A study on the synthesis of heteroannulated carbazoles, including derivatives of 2,3,4,9-tetrahydro-1H-carbazol-6-amine, highlighted their potential in vitro antitumor activity. Specific compounds showed promising selective growth inhibition on certain cancer cell lines, indicating the therapeutic potential of these carbazole derivatives in cancer treatment (Murali et al., 2017).
Catalysis and Synthesis Optimization
Research on the use of mixtures of ligands in the iridium-catalyzed asymmetric reductive amination of carbazole derivatives has shown improved yields of biologically active compounds. This work demonstrates the importance of catalyst selection and ligand combination in optimizing the synthesis of complex molecules (Lyubimov et al., 2015).
Environmental Applications and Biodegradation
A study on the derivatization of bioactive carbazoles by a specific bacterium sheds light on the microbial transformation of carbazole compounds. This research contributes to understanding the environmental fate of carbazole derivatives and explores their potential biodegradation pathways (Waldau et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazol-3-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12;/h5-7,14H,1-4,13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYBYMUXGYHPFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60910575 | |
Record name | 2,3,4,9-Tetrahydro-1H-carbazol-6-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60910575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride | |
CAS RN |
1079-26-1 | |
Record name | 2,3,4,9-Tetrahydro-1H-carbazol-6-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60910575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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